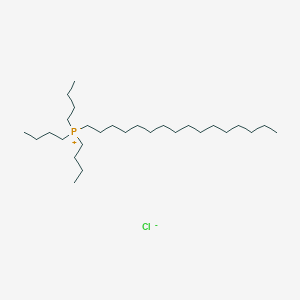
2-(2-Aminoethylamino)-5-chloropyridine
Vue d'ensemble
Description
2-(2-Aminoethylamino)-5-chloropyridine, commonly known as ACEPy, is a pyridine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a versatile building block that has been used in the synthesis of various bioactive molecules.
Applications De Recherche Scientifique
Silane Coupling Agent
2-(2-Aminoethylamino)-5-chloropyridine: can act as a silane coupling agent . This application is crucial in promoting adhesion between organic and inorganic materials. It’s often used in coatings, adhesives, and composites to enhance the bond strength and durability of the interface .
Adhesives and Sealant Chemical
This compound is also employed as a chemical in adhesives and sealants. Its properties help in improving the performance of adhesives, providing better adhesion, and resistance to environmental degradation. This makes it suitable for use in various industrial and construction applications .
Paint Additive and Coating Additive
As a paint and coating additive, 2-(2-Aminoethylamino)-5-chloropyridine contributes to the improvement of paint properties such as adhesion, color retention, and resistance to water and chemicals. It’s an important component in the formulation of paints and coatings that are exposed to harsh conditions .
Petroleum Production
In the petroleum industry, this compound plays a significant role. It’s used in the production process to enhance the efficiency of oil recovery and to act as a corrosion inhibitor, which helps in protecting the infrastructure used in oil extraction and processing .
Water Treatment Agent
The compound has been studied for its potential as a green water treatment agent . It shows promise in inhibiting the formation of calcium scales, which is a common problem in industrial water systems. Its effectiveness in scale inhibition can lead to more sustainable water treatment processes .
Chromatography and Mass Spectrometry
Lastly, 2-(2-Aminoethylamino)-5-chloropyridine can be utilized in chromatography and mass spectrometry applications. It can serve as a component in the preparation of samples or in the modification of surfaces to improve the analysis and separation of complex mixtures .
Propriétés
IUPAC Name |
N'-(5-chloropyridin-2-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c8-6-1-2-7(11-5-6)10-4-3-9/h1-2,5H,3-4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGKMPCTLNPZHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472089 | |
| Record name | 2-(2-AMINOETHYLAMINO)-5-CHLOROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethylamino)-5-chloropyridine | |
CAS RN |
92992-92-2 | |
| Record name | 2-(2-AMINOETHYLAMINO)-5-CHLOROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B1609729.png)

